Superior Discrimination Power vs. Hydroxyproline in Mild Bone Resorption States
In a direct head-to-head comparison of four bone-resorption assays, galactosylhydroxylysine (GHYL) demonstrated significantly higher discrimination power and accuracy than hydroxyproline (HYP) in detecting mildly increased bone resorption rates, specifically in postmenopausal osteoporotic women [1]. Receiver-operating characteristic (ROC) analysis confirmed that while all four markers performed comparably for large changes in bone resorption, GHYL, deoxypyridinoline (DPD), and pyridinoline (PYD) exhibited superior diagnostic accuracy over HYP for modest bone turnover changes [1].
| Evidence Dimension | Discrimination power and diagnostic accuracy in mildly increased bone resorption group |
|---|---|
| Target Compound Data | Higher discrimination power and accuracy than HYP (statistically significant by ROC analysis) |
| Comparator Or Baseline | Hydroxyproline (HYP): lower discrimination power and accuracy |
| Quantified Difference | Qualitatively superior; comparable to DPD and PYD for mild BR changes |
| Conditions | Human urine samples; clinical study with 4 BR rate groups: normal (adult men, premenopausal women), mildly increased (postmenopausal osteoporotic women), high (Paget disease patients), very high (children); Z-score and ROC analysis |
Why This Matters
For procurement in clinical biomarker studies targeting early osteoporosis or subtle metabolic bone changes, GHL provides diagnostically meaningful advantages over traditional HYP assays.
- [1] Bettica P, Moro L, Robins SP, Taylor AK, Talbot J, Singer FR, Baylink DJ. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared. Clin Chem. 1992;38(11):2313-8. PMID: 1424129. View Source
